molecular formula C3H6<br>CH2CHCH3<br>CH3CHCH2<br>C3H6 B089431 Propylene CAS No. 115-07-1

Propylene

Cat. No. B089431
CAS RN: 115-07-1
M. Wt: 42.08 g/mol
InChI Key: QQONPFPTGQHPMA-UHFFFAOYSA-N
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Description

Propylene, also known as propene, is one of the most important commodity chemicals, derived predominantly from fossil resources. As the demand for sustainable and renewable sources of chemicals grows, efforts have been directed towards developing alternative routes for propylene production from biorenewable resources. Propylene is a critical feedstock in the petrochemical industry, used in the manufacture of a wide range of chemicals and materials including polypropylene, propylene oxide, acrylonitrile, and many others. Its significant role in the chemical industry has spurred research into efficient production methods, including those leveraging bio-derived materials such as glycerol, showcasing the shift towards more sustainable practices (Lei Yu et al., 2014).

Synthesis Analysis

The synthesis of propylene has evolved over the years, with technologies ranging from steam cracking and catalytic cracking to more innovative methods such as methanol-to-propylene (MTP) processes and propane dehydrogenation (PDH). Traditional methods rely heavily on fossil resources, whereas newer approaches aim to utilize renewable resources or more efficient catalytic processes. The development of MTP technology and PDH has been particularly noteworthy, offering routes to propylene that either reduce reliance on petroleum or improve the efficiency of conversion from propane (Han Xiang-lian, 2013).

Molecular Structure Analysis

Propylene's molecular structure, characterized by its double bond, makes it highly reactive and versatile as a chemical feedstock. Its structure allows for various chemical reactions, including polymerization, oxidation, and chlorination, leading to a wide array of derivative chemicals. The molecular structure of propylene, with its allylic hydrogens, is key to its reactivity and the production of important industrial chemicals (S. Matar & L. F. Hatch, 2001).

Chemical Reactions and Properties

Propylene undergoes a variety of chemical reactions, exploiting its double bond for the production of polymers, alcohols, and other chemicals. Its reactivity with common reagents like water, chlorine, and oxygen leads to a wide range of products, showcasing the chemical's versatility. The ability to selectively oxidize or chlorinate propylene has been a cornerstone of industrial chemistry, enabling the production of many key chemicals and materials (S. Matar & L. F. Hatch, 2001).

Physical Properties Analysis

The physical properties of propylene, such as its gaseous state at room temperature and low boiling point, make it suitable for various industrial applications. Its physical characteristics facilitate easy transport and handling in the petrochemical industry, where it serves as a foundational building block for a wide range of products. Understanding these physical properties is crucial for optimizing production processes and ensuring the efficient use of propylene in manufacturing (L. Williams, 2015).

Chemical Properties Analysis

The chemical properties of propylene, particularly its reactivity due to the presence of a double bond, make it a key intermediate in the production of a wide variety of chemical products. Its ability to undergo polymerization, oxidation, and other reactions underpins its central role in the chemical industry. The exploration of propylene's chemical properties has led to innovations in production technologies and the development of new materials and chemicals (S. Matar & L. F. Hatch, 2001).

Scientific Research Applications

  • Biodegradable Plastics : Propylene is used in the production of biodegradable plastics. The use of carbon dioxide-propylene oxide copolymer has been reviewed, emphasizing its advancement, performance, and applications (Y. Ting, 2001).

  • Petrochemicals Production : Propylene is a key building block for a vast array of petrochemicals, including polypropylene, propylene oxide, and acrylonitrile. Its production through propane dehydrogenation (PDH) is an area of extensive research. Recent advances include improved catalyst design and new technologies for efficient adsorption/activation of propane and subsequent desorption of propylene (Chen et al., 2021).

  • Carcinogenicity Studies : Research has been conducted on the carcinogenicity of propylene imine, an important intermediate in the production of polymers, coatings, adhesives, and other products, suggesting its potential deleterious effects in living systems (Ulland et al., 1971).

  • Biomedical Imaging : Propylene has applications in biomedical imaging. Studies on propylene carbonate colloid of barium titanate nanoparticles suggest potential use as contrast agents or tracers in optical and microwave medical imaging (Lai et al., 2012).

  • Optimization of Polypropylene Production : Research includes the statistical modeling and experimental validation of optimum process parameters for polypropylene production in fluidized bed reactors. This work has pioneered the use of statistical tools for process optimization in polypropylene production (Khan et al., 2014).

  • High Purity/Recovery Separation : Propylene's role in the production of polymers and other chemicals has led to studies on its high purity grade separation, traditionally achieved by energy-intensive cryogenic separation. Recent research focuses on the use of pillared inorganic anions for selective adsorption, leading to more energy-efficient separation methods (Khraisheh et al., 2021).

  • Pt-Based Catalysts for Propylene Synthesis : The use of platinum-based catalysts in the propane dehydrogenation reaction to produce propylene is an important area of research, offering advantages in terms of reaction rate and stability compared to other catalysts (Martino et al., 2021).

  • Toxicological Studies : Toxicology and carcinogenesis studies have been conducted on propylene, used in various chemical productions, to assess its potential health risks (National Toxicology Program technical report, 1985).

  • Cryogenic Distillation Columns : Studies on the optimal design of cryogenic distillation columns with side heat pumps for propylene/propane separation have shown significant energy savings compared to conventional methods (Alcántara-Ávila et al., 2014).

  • Biopropylene Production : The production of propylene from renewable resources like bioethanol, using materials like ZSM-5, is a growing research area. This process offers an alternative to oil-dependent production methods (Phung et al., 2021).

  • Liquid-phase Polymerization : Experimental setups for propylene polymerization in liquid monomer with highly active catalysts highlight advancements in polymer production techniques (Samson et al., 1998).

Safety And Hazards

Propylene is a hazardous material. It is an extremely flammable gas. The cylinders contain gas under pressure. It may explode if heated. It may form explosive mixtures with the air .

properties

IUPAC Name

prop-1-ene
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InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3
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InChI Key

QQONPFPTGQHPMA-UHFFFAOYSA-N
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Canonical SMILES

CC=C
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Molecular Formula

C3H6, Array, CH3CHCH2
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Related CAS

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0
Record name Isotactic polypropylene
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Record name 1-Propene, homopolymer, stereoblock
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Record name 1-Propene, dimer
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Record name 1-Propene, pentamer
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Record name 1-Propene, tetramer
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Record name Polypropylene
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DSSTOX Substance ID

DTXSID5021205
Record name 1-Propene
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Molecular Weight

42.08 g/mol
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Physical Description

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor.
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Boiling Point

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F
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Flash Point

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F
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Solubility

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor
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Density

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F
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Vapor Density

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46
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Vapor Pressure

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F
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Mechanism of Action

In an in vitro study of the mechanism of action of ethylene as a plant growth inhibitor, the effects of ethylene and some of its analogs, including propylene, on the oxidation of indole-3-acetic acid were examined. Ethylene and its analogs inhibited the oxidation of indole-3-acetic acid by peroxidase under conditions where the iron complex (compound III, an oxy-ferrous complex of peroxidase) shuttle was activated. Inhibition occurred only in the presence of the superoxide anion radical 02(-). Spectral and kinetic data indicated that ethylene and its analogs enhanced the rate of reaction of 02(-) with peroxidase; ie, the iron complex (compound III) shuttle, resulting in the formation of compound III. Propylene was a less effective inhibitor than ethylene.
Record name Propylene
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Impurities

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5).
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Product Name

Propylene

Color/Form

Colorless gas

CAS RN

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4
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Melting Point

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F
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Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
Name
Peroxide
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600 g
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylene
Reactant of Route 2
Propylene
Reactant of Route 3
Propylene
Reactant of Route 4
Propylene
Reactant of Route 5
Propylene
Reactant of Route 6
Propylene

Citations

For This Compound
1,970,000
Citations
DR Lide Jr, D Christensen - The Journal of Chemical Physics, 1961 - pubs.aip.org
… We shall describe the propylene molecule by a coordinate system xyz which coincides with the principal axis system of ordinary propylene (see Fig. 1); x, y, z are identified with a, b, c, …
Number of citations: 292 pubs.aip.org
TY Lim, RL Poole, NM Pageler - The journal of pediatric …, 2014 - meridian.allenpress.com
Propylene glycol (PG) is a commonly used solvent for oral, intravenous, and topical pharmaceutical agents. Although PG is generally considered safe, when used in high doses or for …
Number of citations: 127 meridian.allenpress.com
TK Phung, TLM Pham, KB Vu, G Busca - Journal of Environmental …, 2021 - Elsevier
… propylene from fossil resources and renewable materials. In this review, we will introduce the current processes to produce propylene. … control the bioethanol dehydration into propylene. …
Number of citations: 44 www.sciencedirect.com
JR Fowles, MI Banton, LH Pottenger - Critical reviews in toxicology, 2013 - Taylor & Francis
The toxicological profiles of monopropylene glycol (MPG), dipropylene glycol (DPG), tripropylene glycol (TPG) and polypropylene glycols (PPG; including tetra-rich oligomers) are …
Number of citations: 85 www.tandfonline.com
F Zaera, D Chrysostomou - Surface Science, 2000 - Elsevier
… where the slow half-hydrogenation of propylene to propyl species is followed by competitive … ) propylene and propane, respectively. The unexpectedly low yields of propylene-d 5 and …
Number of citations: 115 www.sciencedirect.com
SE Jacob, A Scheman, MA McGowan - Dermatitis, 2018 - liebertpub.com
… Propylene glycol's potential as a contact allergen has long been recognized, and the first study of patch tests to PG was performed in the 1950s. However, the significance of PG as a …
Number of citations: 71 www.liebertpub.com
AV Lavrenov, LF Saifulina, EA Buluchevskii… - Catalysis in …, 2015 - Springer
… propylene and raw materials is shown in Table 1. Note that the cost of raw materials used for propylene … Apart from considerably increasing the profitability of propylene production, the …
Number of citations: 91 link.springer.com
H Koempel, W Liebner - Studies in surface science and catalysis, 2007 - Elsevier
… of the propylene derivatives, and requires the major fraction of about 60 % of the total propylene … and wood by PP will induce a further growth in the demand for PP and hence propylene. …
Number of citations: 264 www.sciencedirect.com
P Pino, P Cioni, M Galimberti, J Wei… - Transition Metals and …, 1988 - Springer
… Propylene was polymerized in the presence of hydrogen using (−)(R) (EBTHI)Zr(CH 3 ) 2 (Ia) … informations on the origin of regio- and stereospecificity in the polymerization of propylene. …
Number of citations: 264 link.springer.com
MA Dasari, PP Kiatsimkul, WR Sutterlin… - Applied Catalysis A …, 2005 - Elsevier
… produce propylene glycol is by the hydration of propylene oxide derived from propylene by … There are several routes to propylene glycol from renewable feedstocks. The most common …
Number of citations: 308 www.sciencedirect.com

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